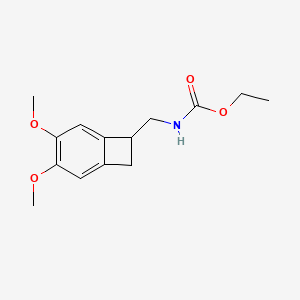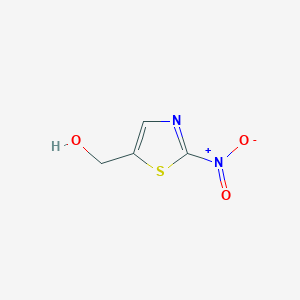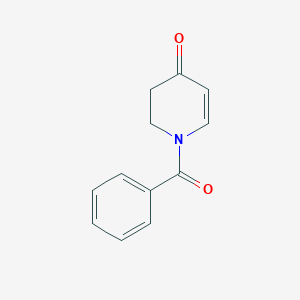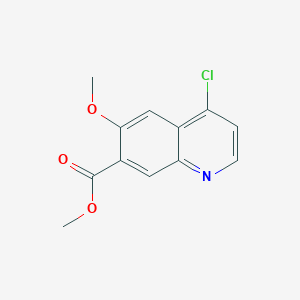
7-Quinolinecarboxylic acid, 4-chloro-6-methoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is an organic compound belonging to the quinoline family. It is characterized by its molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound is typically a light orange to orange solid and is known for its applications in pharmaceutical and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methoxyquinoline-7-carboxylate typically involves the reaction of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques and stored under inert gas to prevent degradation .
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or can participate in esterification reactions to form different esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For esterification and hydrolysis reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids and Esters: Resulting from hydrolysis and esterification reactions.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-6-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, thereby blocking the signaling pathways involved in angiogenesis and tumor growth.
Comparación Con Compuestos Similares
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-chloro-7-methoxyquinoline-6-carboxamide
Comparison: Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as a kinase inhibitor and greater stability under various reaction conditions.
Propiedades
Número CAS |
863785-98-2 |
|---|---|
Fórmula molecular |
C12H10ClNO3 |
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
methyl 4-chloro-6-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-7-9(13)3-4-14-10(7)5-8(11)12(15)17-2/h3-6H,1-2H3 |
Clave InChI |
QUKMNYUIWZKASG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


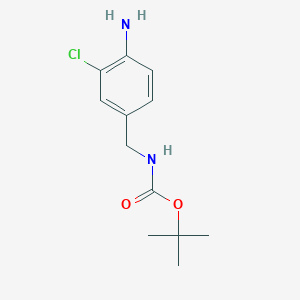
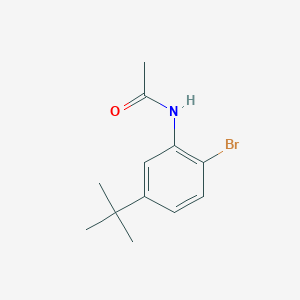
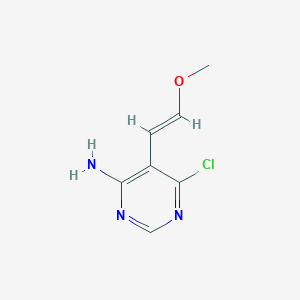
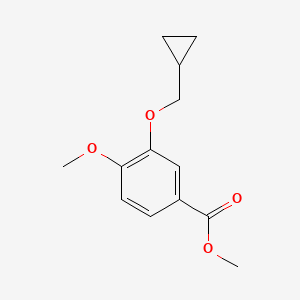
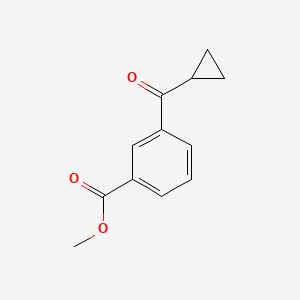
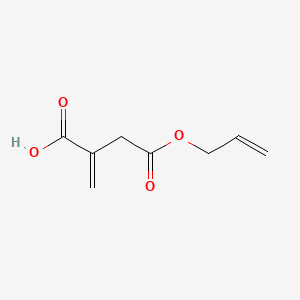
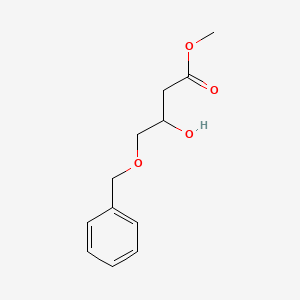
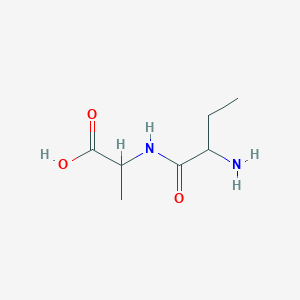
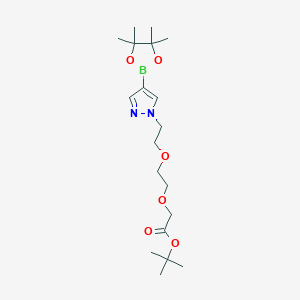
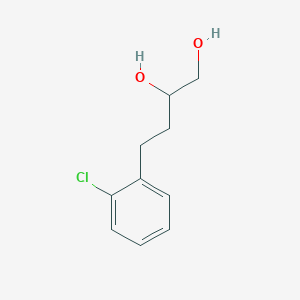
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
